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Compound of Interest

Bis(2-(trimethylsilyl)ethyl)

Compound Name:
diisopropylphosphoramidite

Cat. No. B058463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used
for the structure elucidation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, a
key reagent in oligonucleotide synthesis. This document details the expected outcomes from
spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), and provides standardized experimental protocols.

Chemical Structure and Properties

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is an organophosphorus compound
containing two trimethylsilyl ethyl protecting groups and a diisopropylamino group attached to a
central phosphorus atom. Its structure is fundamental to its function as a phosphitylating agent.

Table 1: Physicochemical Properties of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite
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Property Value

Chemical Formula C16H40NO2PSi2
Molecular Weight 365.64 g/mol [1]

CAS Number 121373-20-4[1]
Appearance Liquid[1]

Boiling Point 286.2 - 296.6 °C[1]
Density 0.8887 g/mL at 25 °C[1]
Refractive Index n20/D 1.4517[1]

Spectroscopic Characterization

The structural confirmation of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite relies
on a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of phosphoramidites, providing
detailed information about the hydrogen, carbon, and phosphorus environments.[2]

2.1.1. *H NMR Spectroscopy

The H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Table 2: Expected *H NMR Chemical Shifts
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Expected Chemical

Protons . Multiplicity Integration
Shift (ppm)

Si(CHs)s ~0.0-0.1 singlet 18H

Si-CH:2 ~0.8-1.0 multiplet 4H

O-CH:z ~35-38 multiplet 4H

N-CH(CHs)2 ~35-3.7 septet 2H

N-CH(CHs)2 ~11-13 doublet 12H

2.1.2. 13C NMR Spectroscopy
The 13C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Expected 13C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
Si(CHs)3 ~-2.0

Si-CH:2 ~17.0

O-CH: ~ 60.0 (doublet, J(P,C) = 15 Hz)
N-CH(CHs)2 ~ 45.0 (doublet, J(P,C) = 20 Hz)
N-CH(CHs)2 ~ 24.0 (doublet, J(P,C) = 7 Hz)

2.1.3. 3P NMR Spectroscopy

31P NMR is particularly diagnostic for phosphoramidites, showing a characteristic chemical shift
for the trivalent phosphorus atom. For phosphoramidites, the signal typically appears in the
range of 140-155 ppm.[2] Due to the chiral nature of the phosphorus center, it is common to
observe two distinct singlets if diastereomers are present.[2]

Table 4: Expected 3P NMR Chemical Shift
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Phosphorus Expected Chemical Shift (ppm)

=) ~ 148

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule, confirming its elemental composition and structural features.

Table 5: Expected Mass Spectrometry Data

lon Expected m/z
[M+H]* 366.25
[M+Na]* 388.23

Fragmentation Analysis: Common fragmentation patterns for trimethylsilyl compounds involve
the loss of a methyl group (-15 Da) and the characteristic trimethylsilyl cation peak at m/z 73
([Si(CHs)3]%).[3][4] Further fragmentation would likely involve cleavage of the ethyl linkages and
the diisopropylamino group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

» Dissolve approximately 10-20 mg of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite in ~0.6 mL of deuterated chloroform (CDCIs).

e Add a small amount of triethylamine (TEA, ~1% v/v) to the solvent to prevent hydrolysis of
the phosphoramidite.

e Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters:
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e 1HNMR:
o Pulse Program: Standard single pulse.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
o Number of Scans: 1024 or more, depending on concentration.
o Relaxation Delay: 2 seconds.
e 3P NMR:
o Pulse Program: Proton-decoupled single pulse.
o Number of Scans: 128-256.
o Relaxation Delay: 2-5 seconds.

o Reference: 85% H3POa4 as an external standard.

Mass Spectrometry (LC-MS) Protocol

Sample Preparation:

e Prepare a stock solution of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite in
anhydrous acetonitrile at a concentration of 1 mg/mL.

» Further dilute the stock solution to 1-10 pg/mL with the initial mobile phase composition.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b058463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Liquid Chromatography (LC) Conditions:

e Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 um).
» Mobile Phase A: 10 mM Ammonium Acetate in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 15-20
minutes.

¢ Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions:

lonization Source: Electrospray lonization (ESI) in positive ion mode.

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

Scan Range: m/z 100-500.

Source Parameters: Optimized for the specific instrument to maximize the signal of the
parent ion.

Workflow and Data Analysis Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental
workflows for the structure elucidation of Bis(2-(trimethylsilyl)ethyl)
diisopropylphosphoramidite.
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Caption: Workflow for NMR-based structure elucidation.
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Caption: Workflow for LC-MS based structure elucidation.
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Caption: Logical flow for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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